molecular formula C13H13NO6S B14078568 Ethyl 3-[(phenylsulfonyl)oxy]-5-isoxazoleacetate

Ethyl 3-[(phenylsulfonyl)oxy]-5-isoxazoleacetate

Katalognummer: B14078568
Molekulargewicht: 311.31 g/mol
InChI-Schlüssel: UPJOVNCNHUFSCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-[(phenylsulfonyl)oxy]-5-isoxazoleacetate is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(phenylsulfonyl)oxy]-5-isoxazoleacetate typically involves the reaction of ethyl 3-hydroxy-5-isoxazoleacetate with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-[(phenylsulfonyl)oxy]-5-isoxazoleacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can replace the phenylsulfonyl group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-[(phenylsulfonyl)oxy]-5-isoxazoleacetate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Ethyl 3-[(phenylsulfonyl)oxy]-5-isoxazoleacetate involves its interaction with specific molecular targets. The phenylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of both the isoxazole ring and the phenylsulfonyl group makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .

Eigenschaften

Molekularformel

C13H13NO6S

Molekulargewicht

311.31 g/mol

IUPAC-Name

ethyl 2-[3-(benzenesulfonyloxy)-1,2-oxazol-5-yl]acetate

InChI

InChI=1S/C13H13NO6S/c1-2-18-13(15)9-10-8-12(14-19-10)20-21(16,17)11-6-4-3-5-7-11/h3-8H,2,9H2,1H3

InChI-Schlüssel

UPJOVNCNHUFSCW-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC1=CC(=NO1)OS(=O)(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.